4-Methylanisole

Catalog No.
S595169
CAS No.
104-93-8
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylanisole

CAS Number

104-93-8

Product Name

4-Methylanisole

IUPAC Name

1-methoxy-4-methylbenzene

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3

InChI Key

CHLICZRVGGXEOD-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM.
1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL
Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1-Methoxy-4-methylbenzene; 1-Methyl-4-methoxybenzene; 4-Cresol Methyl Ether; 4-Methoxytoluene; 4-Methyl-1-methoxybenzene; 4-Methylanisole; Methyl p-Methylphenyl Ether; Methyl p-Tolyl Ether; NSC 6254; O-Methyl-p-cresol; p-Cresol Methyl Ether; p-Cresyl

Canonical SMILES

CC1=CC=C(C=C1)OC

The exact mass of the compound 1-Methoxy-4-methylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ether, ethanol, and chloroform.1:3 in 80% alcohol, 1:7 in 70% alcoholinsoluble in water, soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylanisole (CAS: 104-93-8), also known as p-cresyl methyl ether, is a methoxy-activated aromatic ether widely utilized as a synthetic intermediate, specialized solvent, and fragrance component. Featuring a para-methyl group that blocks the highly reactive para position, it offers distinct regiochemical advantages over unsubstituted anisole. In industrial procurement, it is primarily valued for its predictable electrophilic aromatic substitution profile, its suitability for direct benzylic oxidation to p-anisaldehyde derivatives, and its favorable liquid-state handling properties at ambient temperatures.

Attempting to substitute 4-methylanisole with its closest analogs introduces severe process inefficiencies. Replacing it with anisole in electrophilic aromatic substitutions leads to complex ortho/para isomer mixtures, necessitating costly and solvent-intensive chromatographic separations [1]. Conversely, substituting it with p-cresol (the unprotected phenolic analog) introduces extreme toxicity, severe corrosivity, and a solid-state handling requirement at room temperature, which demands heated transfer lines and specialized personal protective equipment (PPE) . For processes requiring targeted ortho-substitution or benzylic functionalization, 4-methylanisole is structurally non-interchangeable.

Absolute Regiocontrol in Electrophilic Aromatic Substitution

The para-methyl group in 4-methylanisole completely blocks the para position, forcing electrophilic attack exclusively to the ortho positions relative to the strongly activating methoxy group. In contrast, unsubstituted anisole yields complex ortho/para mixtures that require extensive downstream purification [1].

Evidence DimensionIsomer distribution in EAS reactions
Target Compound Data100% ortho-substituted product (relative to methoxy)
Comparator Or BaselineAnisole (Ortho/para isomer mixtures)
Quantified DifferenceComplete elimination of para-isomers
ConditionsStandard Friedel-Crafts acylation or nitration conditions

Eliminates chromatographic separation bottlenecks, directly reducing solvent waste and scale-up costs in fine chemical synthesis.

High-Yield Electrochemical Benzylic Oxidation

4-Methylanisole is a highly efficient substrate for direct anodic oxidation, yielding 4-methoxybenzaldehyde dimethyl acetal (p-MBDMA) at yields exceeding 80% in methanolic solutions. Unsubstituted anisole cannot undergo this benzylic oxidation, instead suffering from ring methoxylation [1].

Evidence DimensionYield of benzylic acetal via anodic oxidation
Target Compound Data>80% yield of p-MBDMA
Comparator Or BaselineAnisole (0% benzylic acetal; undergoes ring methoxylation)
Quantified Difference>80% absolute yield advantage for benzylic functionalization
ConditionsAnodic oxidation in undivided cells using methanolic solutions

Unlocks direct, catalyst-free electrochemical routes to high-value fragrance and pharmaceutical intermediates like p-anisaldehyde.

Order-of-Magnitude Reduction in Acute Toxicity vs. p-Cresol

Compared to its unprotected phenolic analog, p-cresol, 4-methylanisole offers a significantly safer handling profile. p-Cresol is highly toxic and corrosive, whereas 4-methylanisole exhibits an acute oral LD50 that is nearly ten times higher and acts only as a moderate irritant ,.

Evidence DimensionAcute oral toxicity (LD50, rat)
Target Compound Data1,920 mg/kg
Comparator Or Baselinep-Cresol (207 mg/kg)
Quantified Difference9.2x reduction in acute oral toxicity
ConditionsStandard mammalian toxicity assays (rat, oral)

Significantly reduces PPE requirements, specialized ventilation needs, and regulatory compliance costs during industrial scale-up.

Ambient Temperature Processability and Liquid-State Handling

4-Methylanisole remains a liquid well below freezing, whereas p-cresol is a solid at standard room temperature. This physical state difference dramatically simplifies bulk material transfer and continuous flow processing , .

Evidence DimensionMelting point
Target Compound Data-32 °C (Liquid at RT)
Comparator Or Baselinep-Cresol (34.8 °C, Solid at RT)
Quantified Difference66.8 °C lower melting point
ConditionsStandard atmospheric pressure

Eliminates the need for heated transfer lines or pre-melting steps in bulk industrial processing, lowering energy and infrastructure costs.

Regioselective Synthesis of ortho-Substituted Anisoles

Due to its blocked para position, 4-methylanisole is a highly effective starting material for synthesizing complex ortho-functionalized anisole derivatives via Friedel-Crafts acylation, nitration, or bromination, avoiding the isomer mixtures inherent to unsubstituted anisole [1].

Electrochemical Synthesis of p-Anisaldehyde Derivatives

Leveraging its susceptibility to anodic oxidation, 4-methylanisole is utilized in catalyst-free electrosynthesis to produce 4-methoxybenzaldehyde dimethyl acetal (p-MBDMA), a critical intermediate for fragrances and pharmaceuticals [2].

Safer Solvent and Reagent Substitution in Scale-Up

In processes where the free hydroxyl group of a phenolic solvent is not strictly required, substituting highly toxic and corrosive p-cresol with 4-methylanisole drastically lowers safety risks, PPE costs, and material handling complexity due to its liquid state and lower toxicity.

Physical Description

Liquid
Colorless liquid with a strong floral odor; [Hawley]
Colourless liquid, Pungent sharp sweet aroma

Color/Form

COLORLESS LIQUID

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

122.073164938 Da

Monoisotopic Mass

122.073164938 Da

Boiling Point

175.5 °C AT 760 MM HG
175.50 °C. @ 760.00 mm Hg

Flash Point

60 °C

Heavy Atom Count

9

Taste

NUTTY TASTE

Density

0.969 AT 25 °C/25 °C
0.996-1.004

LogP

2.66 (LogP)
2.66
log Kow = 2.66

Odor

STRONG FLORAL ODOR
PUNGENT ODOR SUGGESTIVE OF YLANG-YLANG
SHARP, FRUITY SWEET ODOR

Melting Point

-32 °C

UNII

10FAI0OR9W

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.05%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (85.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (96.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.14 [mmHg]

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3494-45-9
104-93-8

Metabolism Metabolites

LIVER MICROSOMES...INDUCE MIGRATION OF AN AROMATIC METHYL GROUP /BY WAY OF NIH SHIFT/, SINCE ONE OF THE HYDROXYLATED METABOLITES OF PARA-METHYLANISOLE WAS FOUND TO BE META-METHYL-PARA-HYDROXYANISOLE.
P-METHYLANISOLE IS METAB TO ANISIC ACID & P-CRESOL IN RABBITS. 2-METHOXY-5-METHYLPHENOL & 5-METHOXY-2-METHYLPHENOL ARE METABOLITES PRODUCED IN RATS & RABBITS. /FROM TABLE/

Wikipedia

P-methyl anisole

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY METHYLATION OF P-CRESOL.
REACTION OF P-CRESOL WITH METHYL SULFATE IN THE PRESENCE OF SODIUM HYDROXIDE (WILLIAMSON SYNTHESIS)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Benzene, 1-methoxy-4-methyl-: ACTIVE
APPLICATIONS: FLAVOR USEFUL IN BLACK WALNUT, MAPLE, BERRY.
IN PUBLIC USE SINCE 1920S. USE IN FRAGRANCES IN USA AMOUNTS TO LESS THAN 10000 LB/YR. CONCN IN FINAL PRODUCT (%): SOAP (0.03 USUAL, 0.15 MAX), DETERGENT (0.003 USUAL, 0.015 MAX), CREAMS, LOTIONS (0.01 USUAL, 0.05 MAX), PERFUME (0.2 USUAL, 0.2 MAX).
REPORTED USED IN NON-ALCOHOLIC BEVERAGES 2.7 PPM; ICE CREAMS, ICES, ETC 2.7 PPM; CANDY 4.8 PPM; BAKED GOODS 7.6 PPM; GELATINS & PUDDINGS 0.50-4.0 PPM; CONDIMENTS 2.0 PPM; SYRUPS 8.0 PPM.
...GRANTED GRAS STATUS BY FEMA (1965)... THE COUNCIL OF EUROPE (1970) INCLUDED .../IT/ IN LIST OF ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES AT LEVEL OF 5 PPM.

Dates

Last modified: 08-15-2023

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